molecular formula C11H12FNO2 B1586738 (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1047651-77-3

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1586738
CAS No.: 1047651-77-3
M. Wt: 209.22 g/mol
InChI Key: YXKAESVIGMPPNB-VHSXEESVSA-N
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Description

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the cyclization of an appropriate precursor, such as a 4-fluorophenyl-substituted amino acid, under acidic or basic conditions. The reaction conditions often include the use of catalysts like iron (III) chloride or copper catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of fixed-bed reactors with catalysts such as cobalt and nickel oxides supported on alumina can be employed to achieve efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the fluorophenyl group is replaced by other functional groups.

Scientific Research Applications

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both the fluorophenyl and carboxylic acid groups. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKAESVIGMPPNB-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376078
Record name (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047651-77-3
Record name (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

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